![molecular formula C18H20N2O2S B4179421 N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B4179421.png)
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Overview
Description
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a piperidine ring, a phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 4-(1-piperidinylcarbonyl)aniline with 2-(2-thienyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The piperidine ring and the carbonyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The thienyl group may also play a role in the compound’s overall activity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- N-[2-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide
Uniqueness
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(13-16-5-4-12-23-16)19-15-8-6-14(7-9-15)18(22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGLRKSGDVWQTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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